N-(3-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, also known as CPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPAA belongs to the phthalazinone family and is a derivative of 1H-phthalazine-1,4(2H)-dione.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cell proliferation and survival. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. This compound has also been shown to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide in lab experiments is its relatively low toxicity compared to other anticancer agents. This compound has also been shown to have good stability and solubility in aqueous solutions. However, this compound is not yet widely available and its synthesis can be challenging, limiting its use in some experiments.
Future Directions
There are several potential future directions for research on N-(3-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research purposes. Another area of interest is the investigation of this compound's potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in cancer research.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide involves the reaction of 3-chloroaniline with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to ensure high yield and purity.
Scientific Research Applications
N-(3-chlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that this compound has anticancer properties, inhibiting the growth of various cancer cell lines in vitro. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1-oxophthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-5-3-6-13(8-12)19-15(21)10-20-16(22)14-7-2-1-4-11(14)9-18-20/h1-9H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBIQNNOKVPSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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